molecular formula C17H17NO4 B14872043 2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate

2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate

Cat. No.: B14872043
M. Wt: 299.32 g/mol
InChI Key: NCNCBBFPUSLKJC-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, an oxoethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate typically involves the reaction of 2-methoxybenzoic acid with benzylamine and an appropriate acylating agent. One common method involves the use of thionyl chloride to convert 2-methoxybenzoic acid into its corresponding acyl chloride, which then reacts with benzylamine to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-2-oxoethyl 2-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-methoxybenzoate

InChI

InChI=1S/C17H17NO4/c1-21-15-10-6-5-9-14(15)17(20)22-12-16(19)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,19)

InChI Key

NCNCBBFPUSLKJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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